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Compound of Interest

Compound Name:
6-Methyloctahydro-1H-pyrrolo[3,4-

b]pyridine

Cat. No.: B1591816 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-
Methyloctahydro-1H-pyrrolo[3,4-b]pyridine

This guide provides a comprehensive overview of the chemical properties, synthesis, and

potential applications of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key heterocyclic

scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development

professionals, this document synthesizes available data with field-proven insights to offer a

practical and in-depth resource.

Introduction and Significance
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a saturated bicyclic amine that has garnered

interest in drug discovery as a versatile building block. Its rigid, three-dimensional structure

makes it an attractive scaffold for developing ligands that can selectively target various

receptors and enzymes. The presence of a secondary amine within the pyrrolidine ring and a

tertiary amine in the piperidine ring provides multiple points for chemical modification, allowing

for the fine-tuning of physicochemical and pharmacological properties.

The core structure of octahydro-1H-pyrrolo[3,4-b]pyridine is a key component in a number of

patented compounds, indicating its importance in the development of novel therapeutics. This

guide will delve into the known and predicted chemical properties of the 6-methyl derivative,

offering a foundational understanding for its application in research and development.
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Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific derivative is not widely published in peer-

reviewed literature, we can infer its properties based on its structure and data from chemical

suppliers.

Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-Methyloctahydro-1H-
pyrrolo[3,4-b]pyridine.

Property Value Source

Molecular Formula C₉H₁₈N₂ -

Molecular Weight 154.25 g/mol -

Boiling Point 224.9±20.0 °C (at 760 mmHg)

Density 0.96±0.1 g/cm³

pKa 10.16±0.40

LogP 0.82

Note: These values are computationally predicted and should be confirmed experimentally.

Spectroscopic Characterization (Expected)
The structural identification of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine would rely on a

combination of spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of

stereoisomers and the overlapping signals of the methylene protons on the two rings. Key

signals would include a singlet for the N-methyl group (likely around 2.2-2.5 ppm) and a

broad singlet for the N-H proton of the pyrrolidine ring.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the

nine carbon atoms in the molecule. The N-methyl carbon would appear as a characteristic

signal around 40-45 ppm.
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Mass Spectrometry: The nominal mass would be 154, with the high-resolution mass

spectrum confirming the elemental composition of C₉H₁₈N₂.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad N-H

stretching band in the region of 3300-3500 cm⁻¹ and C-H stretching bands just below 3000

cm⁻¹.

Synthesis and Stereochemistry
The synthesis of octahydropyrrolo[3,4-b]pyridine scaffolds often involves multi-step sequences.

A common approach involves the construction of the pyrrolidine ring onto a pre-existing

piperidine core.

Representative Synthetic Workflow
A plausible synthetic route could start from a suitable piperidine precursor, followed by the

annulation of the pyrrolidine ring. The N-methylation would likely be one of the final steps. The

following diagram illustrates a generalized workflow.
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Caption: Generalized synthetic workflow for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine.

Stereochemical Considerations
The 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine structure contains multiple chiral centers,

leading to the possibility of several stereoisomers. The specific stereochemistry can have a

profound impact on the biological activity of the final compound. Therefore, stereoselective

synthesis or chiral separation of the final product is often a critical consideration in its
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application for drug development. The relative stereochemistry of the ring fusion will dictate the

overall three-dimensional shape of the molecule.

Chemical Reactivity and Applications in Drug
Discovery
The chemical reactivity of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is dominated by the

two nitrogen atoms.

N-H of the Pyrrolidine Ring: The secondary amine is a key functional handle for introducing a

wide variety of substituents. It can undergo acylation, alkylation, arylation, and sulfonylation

reactions to build out different pharmacophores. This position is often used to modulate the

compound's interaction with its biological target.

N-Methyl of the Piperidine Ring: The tertiary amine is basic and will be protonated at

physiological pH. This positive charge can be important for forming ionic interactions with a

target protein, such as engaging with an aspartate or glutamate residue.

Role as a Privileged Scaffold
The octahydropyrrolo[3,4-b]pyridine core can be considered a "privileged scaffold" in medicinal

chemistry. Its rigid conformation reduces the entropic penalty of binding to a target, potentially

leading to higher affinity and selectivity. Its three-dimensional nature allows for the exploration

of chemical space in ways that flat, aromatic rings cannot.

This scaffold is found in patented compounds investigated for a range of biological targets,

although specific details are often proprietary. The general approach is to use the scaffold to

correctly orient substituents that will interact with the binding site of a protein.

The following diagram illustrates the logical relationship of this scaffold in a drug discovery

context.
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Drug Discovery Logic
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Caption: Logical flow from scaffold to target binding in drug discovery.

Experimental Protocol: Representative N-Acylation
The following is a representative, generalized protocol for the N-acylation of the pyrrolidine

nitrogen.

Objective: To couple an acyl chloride with 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine.

Materials:

6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine

Acyl chloride (R-COCl)

Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or another suitable base

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-Methyloctahydro-1H-
pyrrolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen

or argon).

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room

temperature. The base acts as a scavenger for the HCl generated during the reaction.

Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

The reaction may be exothermic, so cooling in an ice bath may be necessary.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium

bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous

layer with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure. The crude product can then be

purified by flash column chromatography on silica gel.

Self-Validation: The success of the protocol is validated at each stage. The reaction's

completion is confirmed by analytical techniques. The purity of the final product is assessed

after purification, and its identity is confirmed by spectroscopic methods (NMR, MS).
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Conclusion
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a valuable building block in modern

medicinal chemistry. Its rigid, three-dimensional structure and multiple points for

functionalization make it a versatile scaffold for the design of novel therapeutic agents. While

detailed public data on this specific derivative is limited, its properties and reactivity can be

reliably inferred from its structure and comparison to related compounds. A thorough

understanding of its synthesis, stereochemistry, and chemical reactivity is essential for its

effective application in drug discovery programs.

To cite this document: BenchChem. [6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591816#6-methyloctahydro-1h-pyrrolo-3-4-b-
pyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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